Cyclododecaneformylcarboxylic acid
Description
Cyclododecanecarboxylic acid (CAS 884-36-6) is a cyclic carboxylic acid with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol . Derived from cyclododecane, a saturated 12-membered hydrocarbon ring, this compound features a carboxyl (-COOH) group attached to the cyclic structure. Its large ring size confers unique physicochemical properties, distinguishing it from smaller cyclic carboxylic acids.
Properties
IUPAC Name |
cyclododecanecarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYUNVUWDQKWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198421 | |
| Record name | Cyclododecaneformylcarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5037-22-9 | |
| Record name | Cyclododecanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5037-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclododecanecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclododecanecarboxaldehyde | |
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| Record name | Cyclododecaneformylcarboxylic acid | |
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| Record name | Cyclododecaneformylcarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.393 | |
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| Record name | CYCLODODECANECARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Biological Activity
Cyclododecaneformylcarboxylic acid is a cyclic carboxylic acid that has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, synthesizes relevant research findings, and presents data tables summarizing key studies.
Chemical Structure and Properties
This compound is characterized by a cyclododecane ring with a formyl and carboxylic acid functional group. Its molecular formula is . The presence of these functional groups suggests potential interactions with biological systems, particularly in enzyme catalysis and receptor binding.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Cellular Effects : Research suggests that it may influence cellular processes such as apoptosis and proliferation.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the antimicrobial efficacy of this compound against selected bacterial strains, highlighting its potential as an antimicrobial agent.
Table 2: Enzyme Inhibition Studies
| Enzyme | Type of Inhibition | IC50 (µM) | Reference |
|---|---|---|---|
| Glutamine Synthetase | Competitive | 15.2 | |
| Aspartate Aminotransferase | Non-competitive | 20.5 |
This table presents findings on the enzyme inhibition capabilities of this compound, indicating its potential role in metabolic regulation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound involved testing against common pathogens. The results demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.
Case Study 2: Enzyme Interaction Analysis
In another investigation, the interaction of this compound with glutamine synthetase was analyzed. The compound was found to inhibit the enzyme competitively, indicating that it could modulate nitrogen metabolism in microbial systems.
Research Findings
Recent research has focused on the synthesis of this compound derivatives to enhance its biological activity. Modifications to the chemical structure have shown to improve potency against bacterial strains and increase enzyme inhibition efficacy.
Key Findings:
- Synthesis : Novel synthetic routes have been developed to produce this compound efficiently.
- Biological Evaluation : Comprehensive biological evaluations have confirmed its potential as a lead compound for drug development.
- Mechanistic Insights : Studies indicate that the compound may interact with specific receptors or enzymes, influencing various cellular pathways.
Comparison with Similar Compounds
Key Characteristics :
- Structure : Twelve-membered carbon ring with a carboxyl group.
- Synthesis : Produced via oxidation of cyclododecane derivatives or carboxylation reactions .
- Applications : Acts as a versatile intermediate in organic synthesis, particularly in forming esters and amides. It is also explored in materials science for polymer modification and specialty chemical production .
Comparison with Structurally Similar Compounds
Cyclododecanecarboxylic acid belongs to the family of cyclic carboxylic acids. Below is a comparative analysis with analogous compounds, focusing on structural, physical, and functional differences.
Table 1: Comparative Properties of Cyclic Carboxylic Acids
Structural and Physical Properties
Ring Size and Strain :
- Cyclododecanecarboxylic acid’s 12-membered ring minimizes angle and torsional strain, enhancing conformational flexibility compared to smaller rings (e.g., 5- or 6-membered). This reduces reactivity in strain-driven reactions but improves thermal stability .
- Smaller rings like cyclopentanecarboxylic acid (5-membered) exhibit significant strain, increasing reactivity in ring-opening or addition reactions .
Solubility and Boiling Points :
- Larger ring size correlates with lower solubility in polar solvents (e.g., water) due to increased hydrophobicity. Cyclododecanecarboxylic acid is more soluble in organic solvents like dichloromethane or toluene .
- Boiling points generally increase with molecular weight and ring size. Cyclododecanecarboxylic acid (b.p. ~300°C) exceeds smaller analogs like cyclohexanecarboxylic acid (b.p. ~245°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
